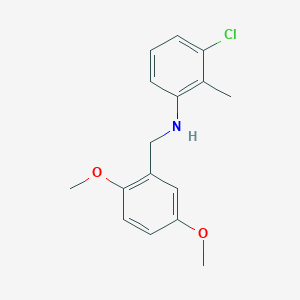![molecular formula C21H22N2O B5713685 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been found to exhibit various biochemical and physiological effects in preclinical studies.
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood, but it is believed to act on various biological targets. MP-10 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. MP-10 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MP-10 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MP-10 has been found to have a low toxicity profile, making it a potential drug candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MP-10 in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using MP-10 include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research of MP-10. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammatory disorders. Another potential direction is to investigate its mechanism of action and identify new biological targets. Additionally, future studies could focus on improving the solubility and bioavailability of MP-10 to enhance its therapeutic potential.
In conclusion, MP-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, making it suitable for scientific research applications. MP-10 has been found to exhibit various biochemical and physiological effects in preclinical studies, and its potential as a drug candidate for the treatment of various diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 4-bromoaniline and 2-methyl-5-phenylpyrrole in the presence of a palladium catalyst. The resulting product is then reacted with morpholine to yield 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine. The synthesis of MP-10 has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Applications De Recherche Scientifique
MP-10 has been found to exhibit various therapeutic applications in preclinical studies. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. MP-10 has also been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-17-7-12-21(18-5-3-2-4-6-18)23(17)20-10-8-19(9-11-20)22-13-15-24-16-14-22/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAGARMEDOEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)


![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)


![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)


![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)